(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone
Description
This compound features a hybrid structure combining a 1-methyl-3-phenylpyrazole moiety, a piperazine ring, and a thiophene-substituted cyclopropanecarbonyl group. The pyrazole scaffold is a well-documented pharmacophore in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antitumor activities . The piperazine moiety enhances solubility and serves as a flexible linker, while the thiophene-cyclopropane fragment may influence electronic properties and binding affinity due to its planar, conjugated system and steric constraints .
Properties
IUPAC Name |
[4-(2-methyl-5-phenylpyrazole-3-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-25-20(15-19(24-25)16-6-3-2-4-7-16)23(29)27-11-9-26(10-12-27)22(28)18-14-17(18)21-8-5-13-30-21/h2-8,13,15,17-18H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQQJFQHPXDIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4CC4C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural properties, and biological evaluations based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the piperazine and thiophene moieties. The compound's structure can be represented as follows:
Recent studies have utilized various techniques such as X-ray crystallography to confirm the molecular structure, revealing critical bond lengths and angles that contribute to its biological activity. For instance, the bond lengths of C–N in the piperazine ring are indicative of its stability and reactivity .
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. In vitro studies on related compounds have shown promising results against various cancer cell lines. For example, a study reported that certain pyrazole analogs demonstrated cytotoxicity with IC50 values in the low micromolar range against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines .
The mechanism of action is often linked to tubulin polymerization inhibition, where these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This was evidenced by docking studies that predicted favorable binding interactions with tubulin .
Anti-inflammatory and Antioxidant Activity
In addition to anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory and antioxidant properties. Molecular docking studies indicated that these compounds could effectively inhibit inflammatory pathways, which is crucial in managing conditions like arthritis . Moreover, some derivatives have shown potential in scavenging free radicals, thus contributing to their antioxidant capacity.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study 1 : A compound similar to our target was tested for its efficacy against MCF-7 cells, showing an IC50 value of 2.13 µM, indicating potent anticancer activity with minimal toxicity to normal cells .
- Case Study 2 : Another study evaluated a series of pyrazole derivatives against SiHa cells, revealing selective cytotoxicity with IC50 values ranging from 3.60 µM to 4.34 µM .
Data Table: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 2.13 | Anticancer |
| Compound B | SiHa | 3.60 | Anticancer |
| Compound C | PC-3 | 4.46 | Anticancer |
| Compound D | HEK293T | >50 | Non-toxic |
Scientific Research Applications
Pharmacological Applications
a. Anticancer Activity
Research has indicated that compounds containing pyrazole and piperazine moieties exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can effectively target specific pathways involved in cancer cell survival, making them potential candidates for cancer therapy .
b. Antimicrobial Properties
The compound has also been tested for antimicrobial activity against a range of pathogens. Its structure allows it to interact with bacterial membranes or inhibit key metabolic pathways, leading to bactericidal effects. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .
c. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound's ability to modulate inflammatory pathways has been documented, suggesting its use in treating inflammatory disorders. Experimental models have shown that it can reduce markers of inflammation, thereby providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Mechanistic Insights
The mode of action of (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone involves several biochemical interactions:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer metabolism and inflammation.
- Receptor Modulation: It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways that regulate growth and inflammation.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of pyrazole, piperazine, and thiophene-cyclopropane motifs. Below is a detailed comparison with key analogs:
Piperazine-Linked Derivatives
- Compound from : 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Structural Differences: Replaces the thiophene-cyclopropanecarbonyl group with a sulfonylphenyl group and a tetrazole-thioether. Activity: Exhibits antiproliferative activity, likely due to the sulfonyl group’s electron-withdrawing effects enhancing cellular uptake . Synthesis: Involves nucleophilic substitution between bromoethanone and tetrazole-thiols, contrasting with the target compound’s likely coupling of cyclopropanecarbonyl chloride to piperazine .
Pyrazole-Thiophene Hybrids
- Compound from : 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Structural Differences: Lacks the piperazine-cyclopropane unit but shares the pyrazole-thiophene core. Activity: Demonstrates antibacterial properties attributed to the chlorophenyl and hydroxyl groups, which enhance hydrogen bonding .
Tetrazole-Containing Analogs
- Compound from : 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Structural Differences: Substitutes the thiophene-cyclopropane with a tetrazole-thioether and adds a cyano group. Activity: The tetrazole’s high nitrogen content may improve metabolic stability compared to the target compound’s thiophene . Spectral Data: ¹H NMR shows distinct deshielding for the pyrazole CH3 group (δ 3.96 ppm), contrasting with the target compound’s cyclopropane protons, which would exhibit complex splitting .
Structural and Functional Group Analysis
Key Research Findings and Implications
- Solubility: The piperazine linker likely enhances aqueous solubility relative to non-piperazine analogs (e.g., ), which could improve pharmacokinetics .
- Synthetic Challenges : The cyclopropane ring’s strain may complicate synthesis, requiring specialized reagents (e.g., carbene insertion) compared to more straightforward tetrazole or sulfonyl group installations .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclopropane formation, piperazine coupling, and pyrazole ring functionalization. Key steps include:
- Cyclopropanation : The thiophene-cyclopropane fragment is synthesized via [2+1] cycloaddition under controlled temperature (e.g., 60–80°C) using catalysts like Rh(II) carboxylates .
- Piperazine Coupling : The cyclopropanecarbonyl group is conjugated to the piperazine moiety using coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Intermediate Characterization : HPLC (≥95% purity) and NMR (¹H/¹³C) are critical for monitoring reaction progress. For example, ¹H NMR can confirm methyl group integration (δ 2.4–2.6 ppm for 1-methylpyrazole) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity. For analogous thiophene-containing pyrazoles:
-
Crystal System : Monoclinic (e.g., space group P2₁/c) with unit cell parameters:
Parameter Value a 6.0686 Å b 18.6887 Å c 14.9734 Å β 91.559° V 1697.57 ų -
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL .
Basic: Which spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for phenyl/thiophene) and carbonyl groups (δ 165–175 ppm for ketones) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion (e.g., m/z 463.15 for [M+H]⁺).
- IR Spectroscopy : Detect carbonyl stretches (~1680 cm⁻¹) and cyclopropane C-H bends (~3000 cm⁻¹) .
Advanced: What computational approaches predict binding affinity with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the pyrazole ring and catalytic lysine residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG < −30 kJ/mol indicates high affinity) .
Basic: How can reaction yields be optimized for the thiophene-cyclopropane fragment?
Methodological Answer:
- Solvent Selection : Use dichloromethane (DCM) for cyclopropanation to enhance solubility of diazo precursors .
- Catalyst Loading : Optimize Rh(II) acetate at 2–5 mol% to minimize side products .
- Temperature Control : Maintain 60°C to balance reaction rate and decomposition .
Advanced: How to analyze discrepancies between theoretical and experimental spectroscopic data?
Methodological Answer:
- NMR Prediction Tools : Compare experimental ¹H NMR with computational predictions (e.g., ACD/Labs or ChemDraw). Deviations >0.3 ppm suggest conformational flexibility or impurities .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate chemical shifts using GIAO methodology .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized thiophene derivatives) .
Basic: What in vitro assays screen for biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test IC₅₀ values against target enzymes (e.g., COX-2 or HDACs) using fluorogenic substrates .
- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Target Engagement : Employ thermal shift assays (ΔTₘ > 2°C indicates binding) .
Advanced: How to design a study exploring structure-activity relationships (SAR)?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or vary cyclopropane substituents) .
- Bioactivity Testing : Screen analogs in parallel against primary (e.g., enzyme inhibition) and secondary targets (e.g., cytotoxicity) .
- Data Analysis : Use multivariate statistics (e.g., PCA or PLS) to correlate structural descriptors (ClogP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
